molecular formula C18H14ClN3O3S B11377390 2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11377390
M. Wt: 387.8 g/mol
InChI Key: MVJDDCPFXPWDSQ-UHFFFAOYSA-N
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Description

5-Chloro-N-phenyl-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a phenyl group, and a phenylmethanesulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-phenyl-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid.

    Sulfonylation: The phenylmethanesulfonyl group is introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-phenyl-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-phenyl-2-phenylmethanesulfonylpyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-phenyl-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit glycogen phosphorylase, affecting glucose metabolism and energy production in cells .

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Indole Derivatives: Compounds containing an indole nucleus with various substitutions.

Uniqueness

5-Chloro-N-phenyl-2-phenylmethanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structural complexity and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H14ClN3O3S/c19-15-11-20-18(26(24,25)12-13-7-3-1-4-8-13)22-16(15)17(23)21-14-9-5-2-6-10-14/h1-11H,12H2,(H,21,23)

InChI Key

MVJDDCPFXPWDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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